molecular formula C11H13N B1347127 2,6-dimethyl-N-prop-2-ynyl-aniline CAS No. 74248-48-9

2,6-dimethyl-N-prop-2-ynyl-aniline

Cat. No. B1347127
CAS RN: 74248-48-9
M. Wt: 159.23 g/mol
InChI Key: ISACQIQEYNRYHZ-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13N1. It has a molecular weight of 159.227621.



Synthesis Analysis

The synthesis of 2,6-dimethyl-N-prop-2-ynyl-aniline is not explicitly mentioned in the search results. However, related compounds such as 2,6-Dimethylaniline have been synthesized by reacting aniline with methanol in the presence of an acid catalyst2.



Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-N-prop-2-ynyl-aniline consists of a benzene ring substituted with two methyl groups and one prop-2-ynyl group attached to a nitrogen atom1.



Chemical Reactions Analysis

The specific chemical reactions involving 2,6-dimethyl-N-prop-2-ynyl-aniline are not detailed in the search results. However, related compounds like 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, which can further react with maleic anhydride, acetic anhydride, and sodium acetate2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyl-N-prop-2-ynyl-aniline are not explicitly mentioned in the search results. However, related compounds like 2,6-Dimethylaniline have a melting point of 10-12 °C and a density of 1.01 g/mL at 25 °C3.


Scientific Research Applications

1. Acid-Catalyzed Rearrangements

2,6-dimethyl-N-prop-2-ynyl-aniline has been studied in acid-catalyzed rearrangements, exhibiting unique behaviors in reactions with various acids and solvents. This compound undergoes significant structural transformations under different conditions, leading to a variety of products with potential applications in synthetic chemistry (Barmettler & Hansen, 1990).

2. Fluorescent Thermometer Development

This compound is integral in developing a ratiometric fluorescent thermometer. Its unusual intensification of fluorescence with temperature rise makes it a promising candidate for temperature-sensitive applications (Cao et al., 2014).

3. Degradation by Hydroxyl Radicals

Research has focused on understanding the interaction between 2,6-dimethyl-aniline and hydroxyl radicals. This is crucial for environmental studies, especially in the degradation of pollutants (Boonrattanakij, Lu, & Anotai, 2009).

4. Synthesis and Characterization in Complexes

The compound is used in the synthesis and characterization of various metal complexes. These complexes have potential applications in catalysis and material science (Mechria, Dridi, & Msaddek, 2015).

5. Ozonolysis in Aqueous Solutions

Studies on the ozonolysis of dimethyl-aniline derivatives, including 2,6-dimethyl-aniline, in acidic aqueous solutions provide insights into the chemical transformations and potential environmental implications (Machulek et al., 2009).

6. Transesterification and N-Methylation Reactions

Investigations into the transesterification of cyclic carbonates and selective N-methylation of anilines, including 2,6-dimethyl-aniline, have potential applications in green chemistry and sustainable practices (Selva, Perosa, & Fabris, 2008).

7. Steric Effects in C-C Coupling Reactions

Research into the steric effects of various substituents on anilines, including 2,6-dimethyl-aniline, in C-C coupling reactions, is crucial for understanding and designing complex organic syntheses (Vrána et al., 2020).

8. Photophysical Studies

Photophysical studies of probes involving dimethyl-aniline derivatives provide valuable insights into their behavior in different solvents and can be applied in studying biological systems and material sciences (Moreno Cerezo et al., 2001).

9. Electron Donor Properties

The lone electron pair donor quality of the imino function in 2,6-dimethyl-anilines has been explored, highlighting its reactivity and potential applications in synthetic chemistry (Knorr et al., 1993).

10. Cyclopalladation and Crystal Structure Studies

Cyclopalladation reactions involving 2,6-dimethyl-anilines have been investigated, providing insights into the crystal structures and potential applications in material science and catalysis (Munno, Ghedini, & Neve, 1995).

Safety And Hazards

The safety data sheet for a related compound, 2,6-Dimethylaniline, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer4. It is harmful if swallowed or in contact with skin4.


Future Directions

The future directions for the use or study of 2,6-dimethyl-N-prop-2-ynyl-aniline are not specified in the search results.


Relevant Papers
One relevant paper discusses the acid-catalyzed rearrangement of N-Propargylanilines
5. However, the paper does not specifically mention 2,6-dimethyl-N-prop-2-ynyl-aniline5.


properties

IUPAC Name

2,6-dimethyl-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISACQIQEYNRYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305976
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-prop-2-ynyl-aniline

CAS RN

74248-48-9
Record name NSC172999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl-N-prop-2-ynyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dimethyl-N-propargyl-aniline was prepared by reacting 2,6-dimethyl-aniline with propargyl bromide according to the statements in the literature (see U.S. Pat. No. 4,001,325). ##STR100##
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Synthesis routes and methods II

Procedure details

Propargyl p-toluenesulphonate (6.0 g, 0.05 mole) was heated with 2,6-dimethylaniline (6.0 g, 0.05 mole) on steam bath for 2 hours, poured into water (100 ml), extracted into methylenedichloride (50 ml), dried (MgSO4), filtered, solvent evaporated and the product distilled to give 2,6-dimethylphenyl propargylamine, identical with that in Route II. Subsequent preparative steps were as outlined in Route II.
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6 g
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6 g
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Synthesis routes and methods III

Procedure details

2,6-Dimethylaniline (12.1 g, 0.1 mole) and propargyl chloride (3.8 g, 0.05 mole), were mixed and heated over a steam bath using an efficient reflux condenser for 8 hours, then treated with aqueous caustic soda solution, extracted with ether, the ethereal layer worked up and the residue distilled to give 2,6-dimethylphenyl propargylamine, b.p. 56°-58° C./0.01 mm.
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12.1 g
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3.8 g
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